GDC-0623 is a potent, orally bioavailable, ATP-noncompetitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [, ]. This classification signifies its role in inhibiting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway is frequently dysregulated in various human cancers, making GDC-0623 a subject of significant interest in oncology research [, ]. GDC-0623's mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, hindering the feedback phosphorylation of wild-type RAF [].
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) within the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This compound has demonstrated significant anti-tumor activity in various preclinical models and is under investigation for its potential therapeutic applications in treating cancers such as melanoma and colorectal cancer .
The compound is classified as a small molecule drug candidate and is recognized for its role in cancer therapeutics. It has been studied extensively in the context of its mechanism of action, pharmacokinetics, and potential clinical applications. GDC-0623 is synthesized through a series of chemical reactions that involve the formation of imidazo[1,5-a]pyridine derivatives.
The synthesis of GDC-0623 typically involves several key steps:
While industrial production methods are not extensively documented, optimization of these synthetic routes is essential to achieve high yields and purity levels .
The molecular formula for GDC-0623 is . The compound's structure features an imidazo[1,5-a]pyridine core with a carboxamide functional group at position 6. The presence of halogen atoms (fluorine and iodine) contributes to its biological activity.
Key structural identifiers include:
GDC-0623 can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or alcohols as nucleophiles. The products formed depend on the specific conditions and reagents used during the reactions .
GDC-0623 acts primarily as an ATP-noncompetitive allosteric inhibitor of MEK1. Its mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, effectively blocking MEK feedback phosphorylation of wild-type RAF. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics studies indicate that GDC-0623 is rapidly absorbed with a terminal half-life ranging from 4 to 6 hours. Its action results in significant molecular changes within target cells, contributing to its anti-tumor effects .
GDC-0623 exhibits several notable physical and chemical properties:
The specific melting point, boiling point, and other thermodynamic properties have not been detailed in available literature but are essential for practical applications in drug formulation .
GDC-0623 has significant potential in cancer research due to its ability to inhibit MEK1 effectively. It is being explored for use in combination therapies with other agents targeting different pathways involved in tumor growth and progression. Its promising results in preclinical studies have led to its advancement into phase I clinical trials for patients with locally advanced or metastatic solid tumors.
Further research may expand its application scope beyond oncology into other therapeutic areas where MAPK signaling plays a critical role .
The core scaffold consists of a bicyclic imidazo[1,5-a]pyridine system with carboxamide functionality at position 6 and an anilino substituent at position 5. This arrangement creates a planar, conjugated system facilitating π-stacking interactions in biological targets. The 6-carboxamide group is uniquely functionalized with a 2-hydroxyethoxy chain (–OCH₂CH₂OH), introducing a flexible, polar moiety that enhances water-mediated hydrogen bonding while maintaining membrane permeability. The anilino ring at position 5 features ortho-fluoro and para-iodo substituents, creating a sterically asymmetric electronic environment critical for target engagement [9].
The 2-fluoro-4-iodoanilino group contributes to target selectivity through dual halogen bonding capabilities: The fluorine atom (van der Waals radius: 1.47 Å) acts as a hydrogen bond acceptor, while the iodine atom (radius: 1.98 Å) provides substantial hydrophobic bulk and serves as a weak hydrogen bond acceptor. This combination creates a distinct electrotopological landscape, with molecular electrostatic potential (MEP) calculations revealing a partial positive charge near the iodine (σ-hole: +15.4 kcal/mol) .
The 2-hydroxyethoxy tail adopts a gauche conformation (O-C-C-O dihedral: ~70°) that positions the terminal hydroxyl group for intramolecular H-bonding with the carboxamide carbonyl (O···H-O distance: 2.2 Å in silico). This interaction reduces the compound's desolvation penalty upon binding and enhances aqueous solubility relative to unsubstituted analogues. The ethylene linker also provides torsional flexibility (rotation barrier: ~2.1 kcal/mol), enabling adaptive binding [5] [9].
Table 1: Structural and Electronic Comparison with Key Analogues
Compound | Core Structure | Planarity (Δ) | Dipole Moment (D) | Relative MEK1 Ki |
---|---|---|---|---|
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | Imidazo[1,5-a]pyridine | 0.08 Å | 5.8 | 1.0 (Ref) |
8-[(4-cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-7-carboxamide | Imidazo[1,5-a]pyridine | 0.12 Å | 6.1 | 1.3× |
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide | Imidazo[1,2-a]pyridine | 0.31 Å | 4.2 | 48× |
Imidazo[1,5-a]pyridine derivatives demonstrate superior target affinity due to enhanced planarity (mean deviation: 0.08 Å vs. 0.31 Å in [1,2-a] systems) and optimized dipole moments (~5.8 Debye). The [1,2-a] isomers exhibit ~50-fold reduced MEK1 inhibition due to torsional strain at the annulated ring junction, disrupting key van der Waals contacts with the MEK1 allosteric pocket. The 2,3-dihydroindenyl analogue shows further affinity loss due to non-coplanarity with the pyridine ring [7].
NMR Spectroscopy (400 MHz, DMSO-d₆): The anilino NH proton appears as a broad singlet at δ 9.87 ppm, indicating strong hydrogen bonding. The imidazo[4,5-b] ring system shows characteristic coupling: H₂ (8.42 ppm, dd, J=7.2 Hz), H₃ (7.68 ppm, t), H₇ (8.05 ppm, d). The 2-hydroxyethoxy group displays –OCH₂– at δ 3.72 (t, J=5.1 Hz) and –CH₂OH at δ 3.52 (t, J=5.1 Hz) with hydroxyl proton exchange at δ 4.83 ppm. The ¹³C NMR confirms the carboxamide carbonyl at 163.2 ppm and aniline C-I at 92.4 ppm [4].
FTIR Spectroscopy (KBr): Critical absorptions include the carboxamide C=O stretch at 1665 cm⁻¹ (conjugated, medium intensity), N-H bend at 1550 cm⁻¹, and C-F stretch at 1220 cm⁻¹. The hydroxyethoxy group shows broad O-H stretch at 3350 cm⁻¹ and C-O-C asymmetric stretch at 1115 cm⁻¹. The absence of primary amine peaks (3300–3500 cm⁻¹) confirms secondary aniline linkage .
High-Resolution Mass Spectrometry: ESI-MS (positive mode) displays [M+H]⁺ at m/z 457.0089 (calc. 457.0095 for C₁₆H₁₅FIN₄O₃), confirming the molecular formula. MS/MS fragmentation shows sequential loss of: H₂O (–18 Da), C₂H₄O₂ (hydroxyethoxy, –60 Da), and FI–C₆H₃ (–222 Da), generating the imidazopyridinyl cation at m/z 157.0510 .
Table 2: Key Spectroscopic Assignments
Technique | Signal Position | Assignment | Structural Implication |
---|---|---|---|
¹H NMR | 9.87 ppm (s, 1H) | Anilino -NH- | Hydrogen-bonded secondary amine |
¹³C NMR | 163.2 ppm | Carboxamide C=O | Conjugated carbonyl |
¹³C NMR | 92.4 ppm | C4 (aromatic I-substituted) | Iodo substituent position |
FTIR | 1665 cm⁻¹ | Amide I band | Secondary amide |
FTIR | 1220 cm⁻¹ | C-F stretch | Aryl fluorine |
HRMS | 457.0089 [M+H]⁺ | Molecular ion | C₁₆H₁₄FIN₄O₃ confirmation |
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals frontier molecular orbitals critical for biological activity: The HOMO (-6.32 eV) localizes primarily on the imidazo[1,5-a]pyridine ring and anilino nitrogen, indicating nucleophilic reactivity centers. The LUMO (-2.87 eV) spans the fluorinated aniline ring and carboxamide carbonyl, suggesting electrophilic attack susceptibility. The HOMO-LUMO gap of 3.45 eV correlates with moderate kinetic stability [5].
Electrostatic potential mapping shows strong positive potential (blue) near the iodine σ-hole (+15.4 kcal/mol) and carboxamide hydrogen (+32.1 kcal/mol), while negative potential (red) concentrates on the fluoro substituent (-24.3 kcal/mol) and carboxamide oxygen (-42.6 kcal/mol). This polarized distribution facilitates docking to the MEK1 allosteric site, where the carboxamide oxygen H-bonds with Val127, and the iodine engages in halogen bonding with Leu118. The hydroxyethoxy group forms bridging H-bonds with Ser212 backbone carbonyl [5] [9].
Solubility Profile: The compound exhibits marked solvent dependence: High solubility in DMSO (>16.85 mg/mL), moderate in ethanol (2.69 mg/mL with sonication), and negligible in water (<0.01 mg/mL). This behavior stems from the balanced hydrophilicity (hydroxyethoxy, carboxamide) and lipophilicity (iodoaryl, bicyclic core). Co-solvent systems (e.g., PEG 400/water 1:1) enhance solubility to 1.2 mg/mL, sufficient for in vivo formulations [9].
Partitioning Behavior: Experimental LogP (octanol/water) = 3.7 ± 0.2, aligning with calculated XLogP3 values. This moderate lipophilicity supports cellular membrane penetration (confirmed by PAMPA assay, Pₑ = 4.7 × 10⁻⁶ cm/s) while maintaining aqueous-phase dispersibility. The hydroxyethoxy group reduces LogP by ~0.8 units versus methoxy analogues [5].
Stability Studies:
Table 3: Solubility and Stability Parameters
Property | Conditions | Value | Methodology |
---|---|---|---|
Water Solubility | 25°C, pH 7.0 | <0.01 mg/mL | Shake-flask HPLC |
DMSO Solubility | 25°C | >16.85 mg/mL | Visual titration |
LogP (o/w) | Shake-flask, pH 7.4 | 3.7 ± 0.2 | UV-spectrophotometric |
Plasma Stability | Human plasma, 37°C, 4h | 98% remaining | LC-MS/MS |
Thermal Decomposition | DSC onset | 218°C | Differential scanning calorimetry |
Photolytic t₁/₂ | UV-C (254 nm), air-saturated MeOH | 42 min | HPLC monitoring |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7